An In-depth Technical Guide on the Properties of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic Acid
An In-depth Technical Guide on the Properties of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, also known as D-(+)-camphoric acid, is a dicarboxylic acid derived from the oxidation of camphor. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological activities, with a particular focus on its role in osteoblast differentiation. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and potential application of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Melting Point | 186-189 °C | [2] |
| Boiling Point | 297.96 °C (rough estimate) | [2] |
| Water Solubility | 0.8 g/100 mL | [2] |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol, and methanol. | [3] |
| pKa₁ | 4.57 | [2] |
| pKa₂ | 5.10 (at 25 °C) | [2] |
| Appearance | White crystalline powder | [2] |
| Optical Activity | [α]20/D +46°, c = 1 in ethanol | [2] |
Experimental Protocols
Synthesis of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic Acid
The synthesis of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid is typically achieved through the oxidation of (+)-camphor. The following protocol is a general representation of this process.
Materials:
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(+)-Camphor
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Nitric acid (concentrated)
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Water
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Reaction vessel with reflux condenser and stirring mechanism
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Heating mantle
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Buchner funnel and filter paper
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Crystallization dish
Procedure:
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In a reaction vessel equipped with a reflux condenser and a stirrer, carefully add concentrated nitric acid to (+)-camphor in a suitable molar ratio.
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Gently heat the mixture with continuous stirring. The reaction is exothermic and should be controlled.
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Maintain the reaction at an elevated temperature (e.g., 80-100°C) for several hours until the reaction is complete, which can be monitored by the cessation of nitrogen oxide gas evolution.
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After the reaction is complete, cool the mixture to room temperature, which will cause the camphoric acid to precipitate.
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Collect the crude product by vacuum filtration using a Buchner funnel.
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Wash the crystals with cold water to remove any remaining nitric acid.
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Recrystallize the crude product from hot water to obtain purified (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.
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Dry the purified crystals in a desiccator.
Investigation of Osteoblast Differentiation
The following protocols are designed to assess the effect of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid on the differentiation of osteoblasts. The mouse osteoblastic cell line MC3T3-E1 is a suitable model for these studies.[4]
1. Cell Culture and Treatment:
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Culture MC3T3-E1 cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
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For differentiation experiments, seed the cells at an appropriate density and, upon reaching confluence, switch to an osteogenic medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
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Treat the cells with various concentrations of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid dissolved in the culture medium. A vehicle control (medium without the compound) should be included.
2. Alkaline Phosphatase (ALP) Activity Assay:
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After a specified treatment period (e.g., 7 or 14 days), wash the cells with phosphate-buffered saline (PBS).
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Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).
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Use a commercial ALP assay kit to measure the enzymatic activity in the cell lysate. The assay is typically based on the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
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Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a BCA protein assay kit.
3. Mineralization Assay (Alizarin Red S Staining):
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After a longer treatment period (e.g., 21 days), fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
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Wash the fixed cells with deionized water.
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Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature to visualize calcium deposits.
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Wash the cells with deionized water to remove excess stain.
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For quantification, the stain can be extracted with a solution of 10% acetic acid and 20% methanol, and the absorbance can be measured at 450 nm.
4. Analysis of Signaling Pathway Components:
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Glutamate (B1630785) Receptor Expression (RT-qPCR):
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After treatment, isolate total RNA from the cells using a suitable kit.
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Synthesize cDNA from the RNA using a reverse transcription kit.
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Perform quantitative real-time PCR (qPCR) using primers specific for glutamate receptor subunits (e.g., NMDAR1, GluR3, GluR4, mGluR8).[4]
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Use a housekeeping gene (e.g., GAPDH) for normalization.
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NF-κB and AP-1 Activation (Western Blot or Reporter Assay):
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Western Blot: After treatment, prepare nuclear and cytoplasmic extracts from the cells. Perform Western blotting using antibodies against the p65 subunit of NF-κB and c-Fos/c-Jun components of AP-1 to assess their nuclear translocation.
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Reporter Assay: Transfect the cells with reporter plasmids containing NF-κB or AP-1 response elements upstream of a luciferase gene. After treatment with the compound, measure luciferase activity to determine the transcriptional activity of NF-κB and AP-1.
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Signaling Pathway in Osteoblast Differentiation
(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid has been shown to stimulate the differentiation of osteoblasts.[4] The proposed signaling pathway involves the induction of glutamate receptor expression and the activation of key transcription factors.[4]
Caption: Proposed signaling pathway for osteoblast differentiation.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and biological activity of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid. The provided experimental protocols offer a framework for its synthesis and for investigating its pro-osteogenic effects. The elucidated signaling pathway highlights its potential as a modulator of bone cell function. This information serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the therapeutic potential of this compound.
